1-(4-(Trifluoromethyl)phenyl)azetidin-3-amine
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Overview
Description
1-(4-(Trifluoromethyl)phenyl)azetidin-3-amine is a chemical compound with the molecular formula C10H11F3N2. It is characterized by the presence of an azetidine ring substituted with a trifluoromethylphenyl group.
Scientific Research Applications
1-(4-(Trifluoromethyl)phenyl)azetidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Preparation Methods
The synthesis of 1-(4-(Trifluoromethyl)phenyl)azetidin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one.
Horner–Wadsworth–Emmons Reaction: The (N-Boc-azetidin-3-ylidene)acetate is obtained through a DBU-catalyzed Horner–Wadsworth–Emmons reaction.
Aza-Michael Addition: The resulting product undergoes aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(4-(Trifluoromethyl)phenyl)azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)azetidin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various effects .
Comparison with Similar Compounds
1-(4-(Trifluoromethyl)phenyl)azetidin-3-amine can be compared with other azetidine derivatives and trifluoromethyl-substituted compounds:
Azetidine Derivatives: Compounds like 3-azetidinylamine and 1-azetidinylmethanol share the azetidine ring but differ in their substituents.
Trifluoromethyl-Substituted Compounds: Compounds such as 4-(trifluoromethyl)aniline and 4-(trifluoromethyl)benzylamine share the trifluoromethyl group but differ in their core structures.
The uniqueness of this compound lies in the combination of the azetidine ring and the trifluoromethylphenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]azetidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)7-1-3-9(4-2-7)15-5-8(14)6-15/h1-4,8H,5-6,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYPMRZPXYEEBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=C(C=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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